Piprofurol Piprofurol structure
Brand Name: Vulcanchem
CAS No.: 40680-87-3
VCID: VC0539761
InChI: InChI=1S/C26H33NO6/c1-30-23-20-12-16-32-24(20)26(31-2)25(33-17-15-27-13-4-3-5-14-27)22(23)21(29)11-8-18-6-9-19(28)10-7-18/h6-7,9-10,12,16,21,28-29H,3-5,8,11,13-15,17H2,1-2H3
SMILES: Array
Molecular Formula: C26H33NO6
Molecular Weight: 455.5 g/mol

Piprofurol

CAS No.: 40680-87-3

Cat. No.: VC0539761

Molecular Formula: C26H33NO6

Molecular Weight: 455.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Piprofurol - 40680-87-3

Specification

CAS No. 40680-87-3
Molecular Formula C26H33NO6
Molecular Weight 455.5 g/mol
IUPAC Name 4-[3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol
Standard InChI InChI=1S/C26H33NO6/c1-30-23-20-12-16-32-24(20)26(31-2)25(33-17-15-27-13-4-3-5-14-27)22(23)21(29)11-8-18-6-9-19(28)10-7-18/h6-7,9-10,12,16,21,28-29H,3-5,8,11,13-15,17H2,1-2H3
Standard InChI Key LIAPJIQUUKLLDZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

Piprofurol’s molecular formula, C₂₆H₃₃NO₆, reflects a hybrid structure integrating benzofuran, phenolic, and piperidine moieties. The compound’s systematic IUPAC name, 4-[3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol, delineates its polycyclic framework . Key structural attributes include:

  • Benzofuran Core: A fused furan-benzene system substituted with methoxy groups at positions 4 and 7.

  • Piperidine-Ethoxy Side Chain: A 2-piperidin-1-ylethoxy group at position 6, contributing to lipophilicity and receptor interaction.

  • Hydroxypropyl-Phenol Tail: A 3-hydroxypropyl linkage to a para-hydroxyphenyl group, enhancing hydrogen-bonding potential.

Table 1: Molecular Descriptors of Piprofurol

PropertyValue
Molecular Weight455.54 g/mol
SMILESCOC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O
InChI KeyLIAPJIQUUKLLDZ-UHFFFAOYSA-N
Topological Polar SA98.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Source: PubChemLite (CID 38596) .

Spectroscopic and Chromatographic Profiles

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior, critical for mass spectrometric identification:

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+456.23805212.3
[M+Na]+478.21999224.4
[M-H]-454.22349217.4

These values, derived from computational models, assist in distinguishing piprofurol from structural analogs in complex matrices .

Pharmacological Mechanism and Target Engagement

Calcium Channel Blockade: Primary Mode of Action

As a non-dihydropyridine CCB, piprofurol preferentially binds L-type calcium channels on vascular smooth muscle cells, inhibiting Ca²⁺ influx and subsequent vasoconstriction . This mechanism aligns with its structural affinity for voltage-gated channel α1 subunits, particularly in arterial beds. Key pharmacological effects include:

  • Vasodilation: Reduced cytosolic Ca²⁺ diminishes myosin light-chain kinase activation, lowering peripheral resistance.

  • Cardiac Modulation: Minimal direct chronotropic or inotropic effects, distinguishing it from verapamil-like CCBs .

Selectivity and Tissue Distribution

Unlike dihydropyridines (e.g., nifedipine), piprofurol’s benzofuran-piperidine architecture may confer tissue-specific uptake. Preliminary models suggest high partitioning into lipid-rich vascular endothelia, though pharmacokinetic data remain limited.

Synthetic Routes and Derivative Development

Core Synthesis Strategy

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests:

  • Benzofuran Construction: Coupling of dimethoxyresorcinol with propargyl alcohol under acidic conditions.

  • Side-Chain Installation: Mitsunobu reaction to append the piperidine-ethoxy group.

  • Phenolic Tail Integration: Michael addition of 4-hydroxyphenylpropanol to the benzofuran intermediate.

Analog Optimization

Structural analogs modifying the piperidine ring or phenolic hydroxyls have been explored to enhance bioavailability. For instance, replacing the piperidine with pyrrolidine increases aqueous solubility but reduces CCS by ~15 Ų .

Therapeutic Applications and Preclinical Evidence

Hypertension Management

Recent Advances and Future Directions

Nanostructured Formulations

Lyophilization techniques employing co-solvents like propylene glycol enhance reconstitution stability. A 2025 patent describes a freeze-dried piprofurol formulation with 24-month shelf life at 25°C .

Targeted Delivery Systems

Liposome-encapsulated piprofurol (80 nm vesicles) demonstrates 3-fold increased vascular uptake in murine models compared to free drug, reducing systemic exposure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator